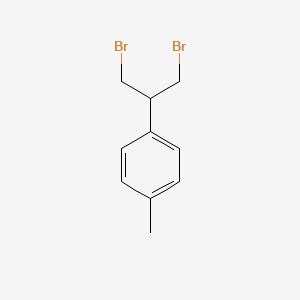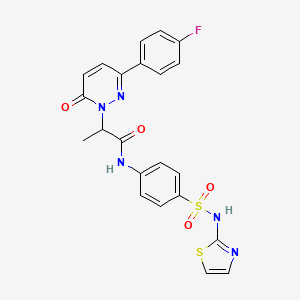
1-(1,3-Dibromopropan-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene often involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Efficient and complementary methods have been developed to access synthetically valuable dibromobenzenes, acting as intermediates for further organic transformations (Diemer, Leroux, & Colobert, 2011). These methods emphasize the role of 1,2-dibromobenzenes and related structures in facilitating complex synthetic routes.
Molecular Structure Analysis
The molecular structure of dibromobenzene derivatives demonstrates the influence of substitution patterns on melting points and molecular symmetry. For instance, different isomers of dibromobenzene exhibit varying melting points due to their molecular symmetry and the presence of halogen bonds, which affect their crystal packing and stability (Dziubek & Katrusiak, 2014). These structural analyses are crucial for understanding the physical properties and reactivity of 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene.
Chemical Reactions and Properties
The chemical reactivity of dibromobenzene derivatives is highlighted in their application as intermediates in Suzuki–Miyaura coupling reactions. These reactions enable the synthesis of polyarylarenes with high turnover numbers, showcasing the potential of dibromobenzene compounds in catalytic processes (Shaik, Ramkumar, Varghese, & Sankararaman, 2013). Additionally, the reaction mechanisms involving iodine-induced cyclization of dibromobenzene derivatives further demonstrate their versatility in organic synthesis (Matsumoto, Takase, & Ogura, 2008).
Physical Properties Analysis
The physical properties of dibromobenzene derivatives, such as melting points and crystal structure, are significantly influenced by their molecular symmetry and the presence of halogen bonds. These properties are essential for the material's application in synthesis and material science, as they dictate the conditions under which these compounds can be utilized (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene and related compounds, such as their reactivity in coupling reactions and cyclization processes, underline their importance in organic chemistry. These properties enable the synthesis of complex molecular structures and contribute to the development of new materials and catalysts (Shaik, Ramkumar, Varghese, & Sankararaman, 2013); (Matsumoto, Takase, & Ogura, 2008).
科学的研究の応用
Synthesis of Valuable Intermediates
1-(1,3-Dibromopropan-2-yl)-4-methylbenzene and its derivatives are valuable in synthesizing various organic compounds. For example, 1,2-dibromobenzenes, closely related to the queried compound, are crucial precursors for reactions based on benzynes intermediate formation. These compounds facilitate short synthesis sequences for various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their importance in organic synthesis and chemical research (Diemer, Leroux, & Colobert, 2011).
Polymerization Initiators
Another significant application involves the use of similar brominated compounds as initiators in polymerization processes. The study of α,ω-dichloropoly(2‐methylpropene) demonstrates the potential of such compounds to act as initiators for the polymerization of 2-methylpropene, controlling the degree of polymerization within specific limits. This research provides insights into the mechanisms of polymerization and the role of brominated compounds in initiating and controlling polymer growth (Nuyken, Pask, Vischer, & Walter, 1985).
Quantum Interference and Electron Transfer
Research into the quantum interference effects on intramolecular electron transfer provides another intriguing application. Studies involving derivatives of diferrocenylbenzenes, which share structural motifs with 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene, reveal significant insights into the role of molecular structure on electron transfer efficiency. This research has profound implications for developing molecular electronic devices and understanding electron transport mechanisms in organic compounds (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).
Structural and Melting Point Analysis
The structural analysis and melting point behavior of dibromobenzenes, related to the target compound, provide essential insights into the influence of molecular symmetry and intermolecular interactions on solid-state properties. Understanding these properties is crucial for designing materials with specific thermal and structural characteristics (Dziubek & Katrusiak, 2014).
Catalytic Applications
1,2-Dibromobenzene derivatives have been shown to be excellent catalysts for Suzuki–Miyaura coupling reactions, indicating the potential catalytic applications of 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene and its derivatives in organic synthesis. Such catalysts facilitate the efficient conversion of polybromoarenes to fully substituted polyarylarenes, showcasing the importance of brominated compounds in catalysis (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1,3-dibromopropan-2-yl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKLCMBGESOJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dibromopropan-2-yl)-4-methylbenzene | |
CAS RN |
95086-58-1 |
Source


|
| Record name | 1-(1,3-dibromopropan-2-yl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)






![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)
![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
